molecular formula C12H14F6N2O6S2 B025635 4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure CAS No. 105996-54-1

4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure

Cat. No.: B025635
CAS No.: 105996-54-1
M. Wt: 460.4 g/mol
InChI Key: YAJJPBDKGWHGFJ-WDSKDSINSA-N
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Description

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butanoic acid moieties linked by a dithiobis group, with trifluoroacetyl amino substituents. It is used in various scientific research applications due to its distinctive reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Homocystine: Similar in structure with a disulfide linkage but lacks the trifluoroacetyl amino groups.

    Cystathionine: Contains a thioether linkage instead of a disulfide bond.

    L-Homocysteine: A simpler analog with a single thiol group.

Uniqueness

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is unique due to the presence of trifluoroacetyl amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

105996-54-1

Molecular Formula

C12H14F6N2O6S2

Molecular Weight

460.4 g/mol

IUPAC Name

(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1

InChI Key

YAJJPBDKGWHGFJ-WDSKDSINSA-N

SMILES

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F

105996-54-1

Pictograms

Corrosive; Irritant

Origin of Product

United States

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